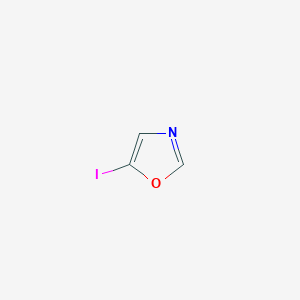
3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Hydrogen Bonding and Complex Formation
Pyridine N-oxides, including compounds structurally related to 3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide, have been studied for their ability to form hydrogen-bonded complexes. For example, the study by Dega-Szafran et al. (1997) found that pyridine N-oxides can form crystalline complexes with pentachlorophenol, demonstrating the significance of hydrogen bonding in the formation of these complexes. This insight could be valuable for designing new materials and understanding molecular interactions in various chemical processes (Dega-Szafran et al., 1997).
Synthetic Routes and Chemical Reactivity
Another area of research involves exploring synthetic routes and reactivity of pyridine N-oxide derivatives. Klemm et al. (1985) explored synthetic routes to substituted thieno[3,2-b]pyridines from N-oxide, showcasing the versatility of N-oxides in organic synthesis and the potential for creating a wide range of chemically significant compounds (Klemm et al., 1985).
Photophysical and Electrochemical Properties
The study of photophysical and electrochemical properties of pyridine derivative compounds is essential for their application in materials science and electronics. For instance, the work by Wei et al. (2011) on rhenium carbonyl complexes incorporating pyrazolyl-pyridyl-based ligands demonstrated the potential of these compounds in light-emitting devices and sensors, thanks to their bright luminescence and electrochemiluminescence properties (Wei et al., 2011).
Catalytic and Oxidation Reactions
Research has also focused on the catalytic abilities of pyridine derivatives in oxidation reactions. The unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin, as studied by Ito et al. (2005), highlights the potential of these compounds in synthetic chemistry, specifically in the direct oxidative conversion of cyclic amines to amino acids, showcasing a novel C-N bond cleavage reaction (Ito et al., 2005).
Safety And Hazards
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-15-6-2-1-5-14(15)16-7-9-19(10-11-23-16)17(21)13-4-3-8-20(22)12-13/h1-6,8,12,16H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSSJUWBFNXRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridine 1-oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2690882.png)


![4-[6-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2690887.png)



![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2690891.png)
![5-(4-Methoxy-3-methylphenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2690893.png)
![Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate](/img/structure/B2690896.png)
![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2690897.png)


